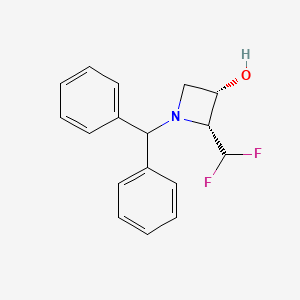

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL

CAS No.:

Cat. No.: VC18635468

Molecular Formula: C17H17F2NO

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17F2NO |

|---|---|

| Molecular Weight | 289.32 g/mol |

| IUPAC Name | (2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol |

| Standard InChI | InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2/t14-,16+/m0/s1 |

| Standard InChI Key | UHFZEGXYFFCFSS-GOEBONIOSA-N |

| Isomeric SMILES | C1[C@@H]([C@@H](N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |

| Canonical SMILES | C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a four-membered azetidine ring with three distinct substituents:

-

A benzhydryl group (diphenylmethyl) at position 1, enhancing hydrophobicity and π-π stacking potential .

-

A difluoromethyl (-CF₂H) group at position 2, acting as a hydrogen bond donor and bioisostere for hydroxyl or thiol groups .

-

A hydroxyl (-OH) group at position 3, contributing to polarity and hydrogen-bonding interactions.

The cis-configuration is defined by the spatial arrangement of the difluoromethyl and hydroxyl groups on the azetidine ring, as indicated by the (2R,3S) stereodescriptor in its IUPAC name.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₇F₂NO | |

| Molecular Weight | 289.32 g/mol | |

| CAS Number | 2819664-37-2 | |

| IUPAC Name | (2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol | |

| Isomeric SMILES | C1C@@HO |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions on azetidine precursors. Key steps include:

-

Ring Formation: Cyclization of appropriately substituted amines or alcohols to construct the azetidine core.

-

Benzhydryl Introduction: Reaction with benzhydryl chloride under basic conditions (e.g., NaH or K₂CO₃).

-

Difluoromethylation: Incorporation of the -CF₂H group via fluorination reagents or pre-fluorinated building blocks.

Industrial Production: Larger-scale synthesis employs continuous flow reactors to optimize yield and purity, followed by high-performance liquid chromatography (HPLC) for purification.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Benzhydryl Attachment | Benzhydryl chloride, NaH, DMF | 65–75% | |

| Difluoromethylation | Selectfluor®, CH₃CN, 40°C | 50–60% |

Reactivity Profile

-

Nucleophilic Substitution: The azetidine ring undergoes substitution at C2 or C3, influenced by steric hindrance from the benzhydryl group.

-

Hydrogenolysis: Catalytic hydrogenation (H₂, Pd/C) removes the benzhydryl group, yielding 2-(difluoromethyl)azetidin-3-ol derivatives.

-

Acid/Base-Mediated Ring Opening: Exposure to HCl/EtOH cleaves the ring, producing β-amino alcohol intermediates.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or moisture .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Partition Coeff.) | Estimated 3.2 | |

| Purity (Commercial) | 97% |

Applications in Medicinal Chemistry

Intermediate in Drug Development

The compound serves as a precursor for:

-

Antiviral Agents: Fluorinated azetidines are explored for RNA/DNA virus inhibition.

-

Psychoactive Compounds: Derivatives are tested for neurotransmitter reuptake inhibition.

Case Study: Structural Analog Development

A 2024 study modified the benzhydryl group to improve serotonin transporter selectivity, achieving Ki values < 10 nM in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume